molecular formula C10H12N2S B11094163 N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11094163
M. Wt: 192.28 g/mol
InChI Key: JHSCWJJDCLNPBP-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenyl isothiocyanate with an amine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which can be used in various chemical reactions and processes.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and antifungal properties.

    Medicine: Research has indicated that thiazole derivatives, including N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, may have potential as therapeutic agents for treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be compared with other thiazole derivatives to highlight its uniqueness:

    N-(3-methylphenyl)acetamide: This compound has a similar phenyl group but lacks the thiazole ring, resulting in different chemical properties and reactivity.

    2-aminothiazole: While it shares the thiazole ring, the absence of the 3-methylphenyl group makes it less hydrophobic and alters its biological activity.

    4,5-dihydrothiazole derivatives: These compounds have similar structures but may contain different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H12N2S/c1-8-3-2-4-9(7-8)12-10-11-5-6-13-10/h2-4,7H,5-6H2,1H3,(H,11,12)

InChI Key

JHSCWJJDCLNPBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NCCS2

Origin of Product

United States

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